HIV-1 integrase inhibitor 11

Descripción

Propiedades

Número CAS |

54030-51-2 |

|---|---|

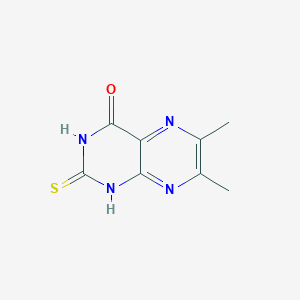

Fórmula molecular |

C8H8N4OS |

Peso molecular |

208.24 g/mol |

Nombre IUPAC |

6,7-dimethyl-2-sulfanylidene-1H-pteridin-4-one |

InChI |

InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) |

Clave InChI |

FMPVXDGAZOSEMT-UHFFFAOYSA-N |

SMILES isomérico |

CC1=C(N=C2C(=NC(=NC2=O)S)N1)C |

SMILES canónico |

CC1=C(N=C2C(=N1)C(=O)NC(=S)N2)C |

Otros números CAS |

54030-51-2 |

Pictogramas |

Irritant |

Sinónimos |

6,7-dimethyl-4-hydroxy-2-mercaptopteridine |

Origen del producto |

United States |

Foundational & Exploratory

Elvitegravir's Mechanism of Action Against HIV-1 Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and biochemical mechanisms by which Elvitegravir, a potent antiretroviral agent, inhibits the function of HIV-1 integrase. It includes quantitative efficacy data, an analysis of resistance pathways, and detailed protocols for key evaluative experiments.

The HIV-1 Integration Process: A Prerequisite for Viral Replication

Integration of the reverse-transcribed viral DNA into the host cell's genome is an indispensable step in the HIV-1 life cycle, catalyzed by the viral enzyme integrase (IN).[1][2] This process ensures the stable and permanent insertion of the viral genome, which is then used as a template for the transcription of viral genes and the production of new virions. The integration process is accomplished through two distinct catalytic reactions:

-

3'-Processing: Within the cytoplasm, IN binds to the long terminal repeat (LTR) sequences at the ends of the linear viral DNA. It then performs an endonucleolytic cleavage, removing a dinucleotide (typically GpT) from each 3' end. This results in recessed 3'-hydroxyl ends that are essential for the subsequent reaction.[1][3]

-

Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and IN, is translocated into the nucleus. Here, IN catalyzes the strand transfer reaction, a concerted event where the processed 3'-hydroxyl ends of the viral DNA are covalently linked to the phosphodiester backbone of the host chromosome.[1][4][5] This reaction effectively inserts the viral DNA into the host genome, after which cellular repair mechanisms mend the gaps.[3]

Core Mechanism of Elvitegravir Action

Elvitegravir is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[6] Its mechanism of action is highly specific, targeting the second catalytic step of integration.

Elvitegravir functions by binding to the active site of HIV-1 integrase, specifically within the catalytic core domain (CCD), after the integrase has formed a complex with the viral DNA ends.[7][8] The inhibitor's key pharmacophore chelates the two divalent magnesium (Mg²⁺) or manganese (Mn²⁺) ions that are essential for the enzyme's catalytic activity.[4] By occupying this position and sequestering the metal ions, Elvitegravir effectively prevents the strand transfer reaction from occurring.[4][6][9] It blocks the nucleophilic attack by the viral 3'-hydroxyl groups on the host DNA, thereby halting the integration of viral DNA into the host genome and interrupting the viral replication cycle.[4] Elvitegravir is highly specific to the strand transfer step and shows significantly weaker inhibition of the 3'-processing reaction.[5]

Quantitative Efficacy of Elvitegravir

The potency of Elvitegravir has been quantified through various in vitro assays. These values are crucial for understanding its therapeutic potential and for comparing its activity with other antiretroviral agents.

| Parameter | Value | Condition / Comment | Reference |

| IC₅₀ (In Vitro) | 0.7 - 1.5 nM | Against various laboratory strains of HIV-1 and HIV-2. | [8] |

| IC₅₀ (Clinical Isolates) | 0.04 - 0.6 ng/mL | Range against clinical isolates of HIV-1. | [10] |

| EC₅₀ (Cell-based) | 54 nM | Inhibition of IN strand transfer reaction. | [8] |

| EC₅₀ (Cell-based) | 14 ng/mL | Emax relationship with log₁₀ change in plasma HIV-RNA. | [10] |

| Protein-Adjusted IC₉₅ | 45 ng/mL | Concentration producing 95% inhibition of wild-type HIV-1, adjusted for protein binding. | [10][11] |

Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) are measures of inhibitor potency.

Resistance to Elvitegravir

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Elvitegravir, resistance is primarily associated with specific mutations within the integrase gene.

Primary Resistance-Associated Mutations (RAMs)

Clinical studies have identified several primary mutations that confer reduced susceptibility to Elvitegravir.[12] These mutations often occur at amino acid positions within or near the integrase active site.[1]

Key Primary Elvitegravir RAMs: T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[12]

Fold-Change in Susceptibility and Cross-Resistance

The presence of RAMs leads to a quantifiable decrease in the drug's effectiveness, measured as a "fold-change" in the IC₅₀ value compared to the wild-type virus. Many of these mutations also confer cross-resistance to other first-generation INSTIs, such as Raltegravir.

| Mutation(s) | Fold-Change vs. Elvitegravir | Fold-Change vs. Raltegravir | Reference |

| T66I | 9.7-fold | Similar to EVG | [12] |

| E92Q | 26- to 30-fold | ~5-fold | [12][13] |

| T97A | 2.4-fold | - | [12] |

| Y143R | ~2-fold (remains sensitive) | >100-fold (resistant) | [14] |

| S147G | 4.1-fold | - | [12] |

| G140S + Q148H | >166-fold | >166-fold | [3] |

| Q148R | >92-fold | ~15-fold | [1][12] |

| N155H | 26- to 30-fold | ~8-fold | [1][12] |

Note: Data are compiled from site-directed mutagenesis and recombinant virus assays. Fold-change indicates the factor by which the IC₅₀ increases for the mutant virus relative to the wild-type.

Key Experimental Protocols

The characterization of INSTIs like Elvitegravir relies on robust biochemical and cell-based assays. Below are methodologies for foundational experiments.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay is fundamental for determining the direct inhibitory activity of a compound on the strand transfer step. It uses recombinant HIV-1 integrase and synthetic DNA oligonucleotides that mimic the processed viral DNA ends and a target DNA.

Principle: The assay measures the ability of a test compound to prevent recombinant integrase from inserting a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate (mimicking host DNA). The incorporation is typically detected via non-radioactive methods, such as ELISA, using labeled DNA substrates.

Workflow Diagram:

Detailed Methodology (Synthesized from[2][15][16]):

-

Reagents & Materials:

-

Recombinant full-length HIV-1 Integrase.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT).

-

Donor DNA Substrate: An oligonucleotide mimicking a processed LTR end, labeled with a capture tag (e.g., biotin).

-

Target DNA Substrate: An oligonucleotide mimicking host DNA, labeled with a detection tag (e.g., digoxigenin - DIG).

-

Test Compound (Elvitegravir) and controls, serially diluted in DMSO.

-

96-well microplates (streptavidin-coated if using biotinylated donor DNA).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Detection Reagent: Anti-detection tag antibody conjugated to an enzyme (e.g., Anti-DIG-HRP).

-

Enzyme Substrate (e.g., TMB for HRP).

-

Stop Solution (e.g., 2N H₂SO₄).

-

-

Protocol Steps:

-

Plate Preparation: If not pre-coated, coat microplate wells with streptavidin, then add the biotinylated donor DNA substrate and incubate to allow binding. Wash to remove unbound DNA.

-

Blocking: Add a blocking buffer (e.g., BSA solution) to each well to prevent non-specific binding of subsequent reagents. Incubate and wash.

-

Inhibitor & Enzyme Addition: Add diluted test compound (Elvitegravir) or control (DMSO) to the wells. Subsequently, add the diluted recombinant HIV-1 integrase.

-

Pre-incubation: Incubate the plate for ~15 minutes at 37°C. This allows the inhibitor to bind to the integrase-DNA complex.

-

Reaction Initiation: Initiate the strand transfer reaction by adding the DIG-labeled target DNA to each well.

-

Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the strand transfer reaction to proceed.

-

Detection:

-

Wash the plate thoroughly to remove unbound reagents.

-

Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at room temperature. This antibody will bind to the target DNA that has been integrated.

-

Wash the plate again to remove unbound antibody conjugate.

-

Add the TMB substrate and incubate in the dark until color develops.

-

Add the stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: The signal is proportional to the extent of strand transfer. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression.

-

Cell-Based Antiviral Assays

To confirm that the biochemical inhibition translates to antiviral activity in a cellular context, various cell-based assays are employed.

Example: MT4-LTR-EGFP Assay[1]

-

Principle: This assay uses a human T-cell line (MT4) that contains an integrated copy of a green fluorescent protein (EGFP) gene under the control of the HIV-1 LTR promoter. When the cells are infected with HIV-1, the viral Tat protein transactivates the LTR promoter, leading to EGFP expression. The inhibition of viral replication by a drug prevents Tat production, thus reducing EGFP fluorescence.

-

Methodology:

-

Seed MT4-LTR-EGFP cells in a 96-well plate.

-

Add serial dilutions of the test compound (Elvitegravir).

-

Infect the cells with a known multiplicity of infection (MOI) of an HIV-1 strain.

-

Incubate for 3 days.

-

Measure EGFP fluorescence using a fluorometer.

-

Calculate the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication by 50%.

-

References

- 1. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 5. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elvitegravir: a once-daily inhibitor of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based predictors of resistance to the HIV-1 integrase inhibitor Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. HIV Drug Resistance Database [hivdb.stanford.edu]

- 14. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Elvitegravir: A Technical Guide

Introduction

Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a key component of several single-tablet regimens for the treatment of HIV-1 infection. The development of INSTIs marked a significant advancement in antiretroviral therapy, targeting a crucial step in the HIV replication cycle distinct from previously targeted viral enzymes like reverse transcriptase and protease. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with Elvitegravir, intended for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

Elvitegravir was developed from quinolone antibiotics which provided the chemical backbone for the new drug. It was originally discovered at the Central Pharmaceutical Research Institute of Japan Tobacco, Inc. and was known as JTK-303. In March 2005, Gilead Sciences licensed JTK-303 from Japan Tobacco and renamed it GS-9137, continuing its clinical development and commercialization worldwide, with the exception of Japan.[1]

The journey from a lead compound to a viable drug candidate is a meticulous process of lead optimization, involving iterative cycles of design, synthesis, and testing to enhance efficacy, selectivity, pharmacokinetic properties, and safety. This process for Elvitegravir and its analogs involved extensive structure-activity relationship (SAR) studies. Key structural features of the Elvitegravir molecule are critical for its potent anti-HIV-1 activity. The carboxylic acid at the C3 position and the ketone at the C4 position are essential for chelating the Mg²⁺ ions in the active site of the integrase enzyme. The 3-chloro-2-fluorobenzyl group at the C6 position occupies a hydrophobic pocket within the enzyme, significantly contributing to its binding affinity. The methoxy group at C7 enhances the compound's potency, while the (S)-1-hydroxy-3-methylbutan-2-yl group at the N1 position is crucial for optimizing the pharmacokinetic profile and maintaining antiviral activity.

dot

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[2] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. This process, known as strand transfer, is a critical step for the establishment of a productive and persistent infection. Elvitegravir is a strand transfer inhibitor that binds to the active site of the HIV-1 integrase, preventing the integration of viral DNA into the host genomic DNA, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection.[3] The beta ketone and carboxylic acid groups in Elvitegravir bind to the divalent metal ions (Mg2+) in the active site of the integrase, while the aromatic hydrophobic groups (halobenzoyl) bind to the enzyme and viral DNA.

dot

Preclinical Development

In Vitro Antiviral Activity

Elvitegravir demonstrates potent antiviral activity against a range of HIV-1 strains, including wild-type and some resistant variants. Its efficacy is typically quantified by the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays.

| Parameter | Virus/Enzyme | Value (nM) | Reference |

| IC50 | HIV-1 Integrase (Strand Transfer) | 7.2 | |

| IC50 | HIV-1IIIB | 0.7 | [4] |

| IC50 | HIV-2EHO | 2.8 | [4] |

| IC50 | HIV-2ROD | 1.4 | [4] |

| EC50 | HIV-1 Infection Assay | 0.9 | |

| EC90 | Wild-Type HIV-1 | 1.7 | |

| Protein-Adjusted IC95 | Wild-Type HIV-1 | 45 ng/mL | [5] |

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Species | Parameter | Value | Notes |

| Rat | Oral Bioavailability | Moderate | Unboosted formulation |

| Dog | Oral Bioavailability | Moderate | Unboosted formulation |

| Macaque | Rectal Tissue Concentration | Rapid and high | With TAF/EVG inserts[6][7] |

Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor pathway involving glucuronidation by UGT1A1.[8] This rapid metabolism necessitates co-administration with a pharmacokinetic enhancer, or "booster," such as ritonavir or cobicistat. These boosters are strong inhibitors of CYP3A4, and their co-administration significantly increases the plasma concentration and prolongs the half-life of Elvitegravir, allowing for once-daily dosing.[5][8]

dot

Clinical Development

The clinical development of Elvitegravir involved several phases of trials to establish its safety, efficacy, and optimal dosing in humans. Phase I studies in healthy volunteers focused on safety, tolerability, and pharmacokinetics. Phase II studies evaluated the drug's efficacy and determined the appropriate dose in HIV-1 infected patients. Pivotal Phase III trials were conducted to compare the safety and efficacy of Elvitegravir-based regimens to existing standard-of-care treatments.[1]

These trials demonstrated that a once-daily regimen of boosted Elvitegravir was non-inferior to twice-daily raltegravir and other standard antiretroviral regimens in treatment-experienced and treatment-naïve patients.[1] The success of these trials led to the approval of Elvitegravir as part of the single-tablet regimen Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate) by the U.S. Food and Drug Administration (FDA) on August 27, 2012, for treatment-naïve adults with HIV-1 infection.[1]

| Parameter | Value (Boosted) | Units | Reference |

| T1/2 (elimination half-life) | ~9.5 | hours | [5] |

| Cmax (maximum concentration) | Varies with dose and booster | ng/mL | |

| AUC24 (area under the curve) | Varies with dose and booster | ng·h/mL | |

| Ctrough (trough concentration) | 6- to 10-fold above PA-IC95 | - | [5] |

Detailed Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 Integrase enzyme

-

Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

-

Acceptor DNA substrate (oligonucleotide mimicking the host DNA)

-

Reaction buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)

-

Test compound (Elvitegravir) and controls

-

96-well plates

-

Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

-

Prepare serial dilutions of Elvitegravir in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, recombinant HIV-1 integrase, and the donor DNA substrate.

-

Add the serially diluted Elvitegravir or control to the wells.

-

Incubate the plate to allow for the 3'-processing of the donor DNA by the integrase.

-

Initiate the strand transfer reaction by adding the acceptor DNA substrate.

-

Incubate the plate to allow for the integration of the processed donor DNA into the acceptor DNA.

-

Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the Elvitegravir concentration.

Cell-based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Materials:

-

A susceptible T-cell line (e.g., MT-2 or MT-4 cells)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium and supplements

-

Test compound (Elvitegravir) and controls

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

-

Seed the T-cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of Elvitegravir in cell culture medium.

-

Add the diluted Elvitegravir or control to the cells.

-

Infect the cells with a known amount of HIV-1 (multiplicity of infection, MOI).

-

Incubate the plate for a period of 4-5 days to allow for viral replication.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an ELISA kit.

-

In a parallel plate without viral infection, assess the cytotoxicity of the compound using a cell viability assay to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the log of the Elvitegravir concentration.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Conclusion

The discovery and development of Elvitegravir represent a significant achievement in the field of antiretroviral therapy. Its novel mechanism of action as an integrase strand transfer inhibitor provided a new and effective tool in the management of HIV-1 infection. The successful progression of Elvitegravir from a lead compound derived from a quinolone backbone to a key component of once-daily, single-tablet regimens highlights the power of targeted drug discovery and rigorous preclinical and clinical evaluation. The in-depth understanding of its pharmacology, mechanism of action, and the experimental methodologies used in its development continue to inform the design and evaluation of new generations of antiretroviral agents.

References

- 1. Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Available Technologies - NCI [techtransfer.cancer.gov]

- 3. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemica.com [medchemica.com]

- 6. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Elvitegravir: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent, once-daily oral antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a critical component of several fixed-dose combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and resistance profile of Elvitegravir, supplemented with detailed experimental methodologies and visual representations to support research and drug development efforts.

Chemical Structure and Identification

Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its function as an HIV-1 integrase inhibitor.

Chemical Structure:

Table 1: Chemical Identification of Elvitegravir

| Identifier | Value |

| IUPAC Name | 6-[(3-Chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid[1][2] |

| CAS Number | 697761-98-1[1][3] |

| Molecular Formula | C₂₃H₂₃ClFNO₅[1] |

| Molecular Weight | 447.89 g/mol [1] |

| PubChem CID | 5277135[1] |

| DrugBank ID | DB09101[1] |

| Synonyms | GS-9137, JTK-303, EVG[3][4] |

Physicochemical Properties

The physicochemical properties of Elvitegravir influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Elvitegravir

| Property | Value | Experimental Method |

| Melting Point | 151 °C[3] or 93-96°C[4] | Capillary Melting Point Apparatus |

| Aqueous Solubility | <0.3 mcg/mL[2] | Shake-Flask Method[5] |

| Solubility in Organic Solvents | Soluble in DMSO and ethanol[4] | Visual Inspection |

| pKa (Strongest Acidic) | 5.97[6] | Potentiometric Titration |

| logP | 3.6 (Predicted) | Shake-Flask Method |

| Appearance | Off-white to pale yellow solid[4] | Visual Inspection |

Experimental Protocols

Objective: To determine the equilibrium solubility of Elvitegravir in water.

Methodology:

-

Excess solid Elvitegravir is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of Elvitegravir in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The experiment is performed in triplicate to ensure reproducibility.

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of Elvitegravir.

Methodology:

-

A known concentration of Elvitegravir is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble compounds).

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Objective: To determine the lipophilicity of Elvitegravir.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.

-

A known amount of Elvitegravir is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed vigorously in a sealed container for a set period to allow for partitioning of the drug.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of Elvitegravir in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action

Elvitegravir is a potent inhibitor of HIV-1 integrase, a viral enzyme essential for the replication of HIV.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[2] By blocking this process, Elvitegravir prevents the establishment of a productive and persistent infection.

Signaling Pathway: HIV-1 Replication and Site of Elvitegravir Action

Caption: HIV-1 replication cycle and the inhibitory action of Elvitegravir on the integrase enzyme.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of Elvitegravir against recombinant HIV-1 integrase.

Methodology:

-

Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate (oligonucleotide mimicking the host DNA), and assay buffer.

-

Procedure: a. Recombinant HIV-1 integrase is pre-incubated with varying concentrations of Elvitegravir. b. The donor DNA substrate is added to the mixture. c. The strand transfer reaction is initiated by the addition of the target DNA substrate. d. The reaction is allowed to proceed for a defined period at 37°C and then stopped. e. The reaction products (integrated DNA) are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA). f. The concentration of Elvitegravir that inhibits 50% of the integrase activity (IC₅₀) is calculated.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Elvitegravir is dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters of Elvitegravir

| Parameter | Value | Notes |

| Bioavailability | Increased with food | Co-administered with a pharmacokinetic enhancer (cobicistat or ritonavir) to boost plasma concentrations.[1] |

| Protein Binding | 98-99%[1] | Primarily to albumin and alpha-1-acid glycoprotein. |

| Metabolism | Primarily by CYP3A enzymes in the liver.[1] | Also undergoes glucuronidation via UGT1A1/3.[2] |

| Elimination Half-life | Approximately 12.9 hours (when boosted with cobicistat)[1] | Allows for once-daily dosing. |

| Excretion | Primarily in feces (~93%), with a small amount in urine (~7%)[1] | |

| IC₅₀ (in vitro) | 0.7 nM (against HIV-1 IIIB)[4] | Varies depending on the HIV-1 strain. |

| EC₅₀ (cell-based) | 0.21 - 1.15 nM[7] | Varies depending on the cell type and viral isolate. |

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

Caption: A typical workflow for an in vivo pharmacokinetic study of Elvitegravir in a rat model.

Synthesis of Elvitegravir

Several synthetic routes for Elvitegravir have been reported, often involving the construction of the quinolone core followed by the addition of the side chains. A common approach starts from 2,4-dimethoxyacetophenone.

Experimental Protocol: A Representative Synthetic Step (Negishi Coupling)

Objective: To couple the quinolone core with the 3-chloro-2-fluorobenzyl side chain. This is a key step in many synthetic routes.

Methodology:

-

Reactants: A protected 6-halo-quinolone derivative, 3-chloro-2-fluorobenzylzinc bromide, and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Procedure: a. To a solution of the 6-halo-quinolone derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), the palladium catalyst is added. b. The solution of 3-chloro-2-fluorobenzylzinc bromide is then added dropwise at a controlled temperature. c. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. d. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. e. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography to yield the coupled product.

Resistance Profile

As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a clinical concern for Elvitegravir. Resistance is primarily associated with specific mutations in the integrase gene.

Table 4: Key Resistance-Associated Mutations for Elvitegravir

| Primary Mutation | Consequence |

| T66I/A/K | Reduced susceptibility to Elvitegravir. |

| E92Q/G | Significantly reduced susceptibility. |

| T97A | Reduced susceptibility. |

| S147G | Reduced susceptibility. |

| Q148R/H/K | High-level resistance to Elvitegravir and cross-resistance to other INSTIs.[8] |

| N155H | Reduced susceptibility to Elvitegravir.[8] |

Experimental Workflow: In Vitro Selection of Drug-Resistant HIV-1

Caption: A generalized workflow for the in vitro selection of Elvitegravir-resistant HIV-1 strains.

Conclusion

Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with a robust profile of potent antiviral activity and favorable pharmacokinetic properties that allow for once-daily dosing as part of combination therapy. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for the development of new analogs and formulations. The provided experimental methodologies offer a foundation for researchers to conduct further studies on Elvitegravir and other INSTIs. Continued research into its resistance profile is essential for optimizing its clinical use and for the development of next-generation antiretroviral agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

Elvitegravir's Role in the HIV Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a critical component of several combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] This technical guide provides an in-depth analysis of elvitegravir's mechanism of action, its impact on the HIV replication cycle, and the molecular basis of resistance. The information is intended for researchers, scientists, and professionals involved in drug development in the field of virology and infectious diseases.

Mechanism of Action: Targeting HIV Integrase

Elvitegravir's primary target is the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1][3] Elvitegravir specifically inhibits the strand transfer step of the integration process.[1][2] By binding to the active site of the integrase enzyme, elvitegravir prevents the covalent linkage of the viral DNA to the host cell's chromosomal DNA.[4] This blockade effectively halts the HIV replication cycle.[1][2]

The HIV Replication Cycle and Elvitegravir's Point of Intervention

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the specific point at which elvitegravir exerts its inhibitory effect.

Quantitative Analysis of Elvitegravir's Antiviral Activity and Resistance

The antiviral efficacy of elvitegravir is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. Resistance to elvitegravir is associated with specific mutations in the HIV-1 integrase gene, leading to a decrease in the drug's susceptibility, measured as a fold-change in EC50 or IC50 values.

Table 1: In Vitro Antiviral Activity of Elvitegravir

| Parameter | Virus Strain | Cell Type | Value (nM) |

| EC50 | HIV-1 IIIB | Human peripheral blood mononuclear cells | 1.5 (in 50% human serum) |

| EC50 | Wild-type clinical isolates | - | 0.1 - 1.26 |

| IC50 | HIV-1 IIIB | - | 0.7 |

| IC50 | HIV-2 EHO | - | 2.8 |

| IC50 | HIV-2 ROD | - | 1.4 |

Data compiled from multiple sources.[5][6]

Table 2: Elvitegravir Resistance-Associated Mutations and Fold-Change in Susceptibility

| Mutation | Fold-Change in Elvitegravir Susceptibility | Reference |

| T66A | 5- to 10-fold | [7] |

| T66I | 9.7-fold | [7][8] |

| T66K | 40- to 94-fold | [7][8] |

| E92Q | 26-fold | [7][8] |

| E92G | 5- to 10-fold | [7] |

| T97A | 2.4-fold | [7][8] |

| S147G | 4.1-fold | [8] |

| Q148H | 5- to 10-fold | [7] |

| Q148K | 40- to 94-fold | [7][8] |

| Q148R | >92-fold | [7][8] |

| N155H | 30-fold | [8] |

This table summarizes key primary mutations associated with elvitegravir resistance.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the direct inhibitory effect of elvitegravir on the strand transfer activity of the HIV-1 integrase enzyme.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer containing HEPES, DTT, MgCl₂, and BSA.

-

DNA Substrates: Synthesize or obtain a biotin-labeled donor DNA (representing the pre-processed viral DNA) and a target DNA (representing host DNA).

-

Enzyme: Use recombinantly expressed and purified HIV-1 integrase.

-

-

Assay Procedure:

-

Coat a streptavidin-coated microplate with the biotinylated donor DNA.

-

Add elvitegravir at various concentrations to the wells.

-

Introduce the purified HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

-

Add the target DNA to initiate the strand transfer reaction.

-

Incubate to allow the integration of the donor DNA into the target DNA.

-

Detect the integrated product using an antibody that specifically recognizes the integrated complex, often coupled with a colorimetric or chemiluminescent substrate.

-

Measure the signal to determine the extent of inhibition and calculate the IC50 value.

-

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% in a cell culture system.

Methodology:

-

Cell Culture:

-

Use a susceptible cell line (e.g., MT-2, TZM-bl) or primary cells (e.g., PBMCs).

-

Seed the cells in a 96-well plate at a predetermined density.

-

-

Drug Treatment:

-

Prepare serial dilutions of elvitegravir.

-

Add the drug dilutions to the cells and incubate for a short period.

-

-

Viral Infection:

-

Infect the cells with a known amount of HIV-1.

-

-

Incubation:

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

-

Quantification of Viral Replication:

-

Measure a marker of viral replication, such as:

-

p24 antigen levels in the culture supernatant (ELISA).

-

Reverse transcriptase activity in the supernatant.

-

Reporter gene expression (e.g., luciferase, β-galactosidase) in engineered cell lines.

-

-

-

Data Analysis:

-

Plot the percentage of inhibition of viral replication against the drug concentration.

-

Use a non-linear regression analysis to determine the EC50 value.

-

Conclusion

Elvitegravir is a highly effective inhibitor of HIV-1 replication, acting through the specific blockade of the integrase-mediated strand transfer reaction. Its potent antiviral activity is well-documented, though the emergence of resistance through specific mutations in the integrase enzyme remains a clinical consideration. The experimental protocols detailed in this guide provide a framework for the continued investigation of elvitegravir and the development of next-generation integrase inhibitors. A thorough understanding of its mechanism of action and resistance pathways is paramount for optimizing its use in clinical practice and for the design of novel therapeutic strategies against HIV/AIDS.

References

- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. benchchem.com [benchchem.com]

- 8. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on Elvitegravir's efficacy and safety profile

An In-depth Technical Guide on the Initial Efficacy and Safety Profile of Elvitegravir

Introduction

Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Developed by Gilead Sciences under license from Japan Tobacco, it was the second INSTI to be submitted for regulatory approval.[2][3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, a critical component for viral replication, thereby preventing the integration of viral DNA into the host cell's genome.[4][5] This mechanism blocks the formation of the HIV-1 provirus and halts the propagation of the infection.[1] Due to its metabolic profile, elvitegravir requires pharmacokinetic enhancement with a boosting agent, such as ritonavir or cobicistat, to achieve a once-daily dosing regimen.[2][6] This guide provides a detailed overview of the initial studies that characterized the efficacy, safety, and pharmacological profile of elvitegravir.

Core Mechanism of Action

Elvitegravir specifically targets the strand transfer step of the HIV DNA integration process.[4] After the virus enters a host cell, its RNA is reverse-transcribed into double-stranded DNA. The HIV-1 integrase enzyme then processes the ends of this viral DNA and facilitates its transfer into the host cell's nucleus. The final step is the covalent insertion, or integration, of the viral DNA into the host's chromosomal DNA, a process catalyzed by integrase.[7] Elvitegravir binds to the active site of the integrase enzyme, effectively blocking the strand transfer reaction and preventing the viral genome from becoming a permanent part of the host cell's DNA.[4][7]

Early Efficacy Studies

Initial clinical trials demonstrated elvitegravir's potent antiviral activity in both treatment-naïve and treatment-experienced individuals with HIV-1 infection.

Dose-Ranging Monotherapy Study

An early dose-ranging study evaluated elvitegravir as a short-term monotherapy for 10 days in 40 HIV-infected patients. The trial included various doses and a ritonavir-boosted arm. All regimens resulted in significant reductions in HIV RNA compared to placebo, establishing the drug's antiviral efficacy.[2]

Phase 2 Study in Treatment-Experienced Patients (NCT00298350)

A pivotal Phase 2, randomized, controlled, 48-week study assessed different doses of once-daily, ritonavir-boosted elvitegravir against a comparator ritonavir-boosted protease inhibitor (CPI/r) in 278 treatment-experienced subjects.[2][8] The primary endpoint was the time-weighted average change from baseline in HIV RNA through week 24 (DAVG24).[8][9] The 20 mg dose arm was discontinued early due to inferiority.[2][8] The 50 mg arm proved non-inferior to the CPI/r, while the 125 mg arm demonstrated statistical superiority, leading to the selection of higher doses for Phase 3 development.[2][8][9]

| Treatment Arm | Number of Subjects (Randomized) | Mean Change in HIV-1 RNA (log10 copies/mL) at Week 24 (DAVG24) | Outcome vs. Comparator |

| Elvitegravir 50 mg + Ritonavir | Varies by analysis | -1.44 | Non-inferior |

| Elvitegravir 125 mg + Ritonavir | Varies by analysis | -1.66 | Superior (p=0.021) |

| Comparator PI + Ritonavir | Varies by analysis | -1.19 | - |

| Data sourced from multiple reports of the same Phase 2 study.[2][8][9] |

Phase 2 Study in Treatment-Naïve Patients

A separate Phase 2 study evaluated the safety and efficacy of a fixed-dose combination of elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate (EVG/COBI/FTC/TDF) compared to efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF) in treatment-naïve adults. The elvitegravir-based regimen showed a more rapid initial decline in viral load and achieved high rates of virologic suppression.[10]

| Treatment Arm | Number of Subjects | Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 24 | Virologic Suppression (HIV-1 RNA < 50 copies/mL) at Week 48 |

| EVG/COBI/FTC/TDF | 48 | 90% | 90% |

| EFV/FTC/TDF | 23 | 83% | 83% |

| Data from a Phase 2 study in treatment-naïve adults.[10] |

Safety and Tolerability Profile

Initial studies found elvitegravir to be generally well-tolerated.[2][8] The most common side effects were gastrointestinal in nature.[3] In a comparative study with an efavirenz-based regimen, the elvitegravir combination was associated with a lower incidence of central nervous system and psychiatric adverse events.[10]

| Adverse Event | Frequency in Clinical Trials |

| Diarrhea | 7% |

| Nausea | 4% |

| Headache | >1% |

| Tiredness | >1% |

| Vomiting | >1% |

| Rashes | >1% |

| Data from early clinical trial safety summaries.[3] |

Pharmacokinetic Profile

The pharmacokinetic properties of elvitegravir necessitate co-administration with a boosting agent for a once-daily dosing schedule.

Absorption, Metabolism, and Excretion

Elvitegravir is absorbed orally, with peak plasma concentrations reached 3-4 hours post-dose.[2] Its absorption is significantly increased (three-fold) when taken with food.[2] The drug is highly protein-bound (98-99%) in the bloodstream.[3][11] Metabolism occurs primarily in the liver through the cytochrome P450 3A (CYP3A) enzyme system, with a secondary pathway involving glucuronidation by UGT1A1/3 enzymes.[1][2][3] Excretion is predominantly through feces (~95%), with a small fraction eliminated in the urine.[2][3]

Role of Pharmacokinetic Boosting

When administered alone, elvitegravir has a short half-life of approximately 3 hours.[2] Co-administration with a potent CYP3A inhibitor like ritonavir or cobicistat blocks its primary metabolic pathway. This "boosting" effect substantially increases elvitegravir's plasma concentrations and prolongs its half-life to around 9 hours, making a once-daily dose feasible and effective.[2][6]

| Pharmacokinetic Parameter | Value (Boosted with Ritonavir) |

| Time to Cmax (Tmax) | 4 hours |

| Plasma Half-life (t½) | 8.7 - 13.7 hours |

| Protein Binding | 98-99% |

| Primary Metabolism | CYP3A (inhibited by booster) |

| Primary Excretion Route | Feces (~95%) |

| Data compiled from pharmacokinetic studies.[2][3] |

In-Vitro Resistance Profile

Early in-vitro studies and analyses from clinical trials identified several key amino acid substitutions in the HIV-1 integrase enzyme that confer resistance to elvitegravir. The development of resistance was found to be more rapid compared to second-generation INSTIs.[12]

Primary Elvitegravir Resistance-Associated Mutations (RAMs):

-

T66I/A/K

-

E92Q/G

-

T97A

-

S147G

-

Q148R/H/K

-

N155H

These mutations, particularly those at positions Q148 and N155, can lead to cross-resistance with the first-generation INSTI, raltegravir.[13][14]

Experimental Protocols: Phase 2 Study in Treatment-Experienced Adults (NCT00298350)

This section details the methodology for a key initial study that established the dose-response and non-inferiority of elvitegravir.[8][9]

-

Study Design: A Phase 2, randomized, multicenter, active-controlled, double-blind (for elvitegravir dose), 48-week trial.

-

Patient Population:

-

Inclusion Criteria: HIV-1 infected adults, plasma HIV-1 RNA levels ≥1,000 copies/mL, documented evidence of at least one protease inhibitor resistance mutation, and on a stable antiretroviral regimen.

-

Exclusion Criteria: History of treatment with an integrase inhibitor, pregnancy, or significant hepatic or renal impairment.

-

-

Treatment Regimens:

-

Elvitegravir Arms: Subjects were randomized to receive elvitegravir at a dose of 20 mg, 50 mg, or 125 mg, administered orally once daily. All elvitegravir doses were boosted with ritonavir 100 mg once daily.

-

Comparator Arm: Subjects received a ritonavir-boosted comparator protease inhibitor (CPI/r), selected by the investigator based on resistance testing.

-

Background Therapy: All subjects received an optimized background regimen consisting of nucleoside/nucleotide reverse-transcriptase inhibitors (NRTIs) with or without the fusion inhibitor enfuvirtide (T-20).

-

-

Efficacy Assessments:

-

Primary Endpoint: Time-weighted average change from baseline in plasma HIV-1 RNA level through 24 weeks (DAVG24).

-

Secondary Endpoints: Proportion of subjects with HIV-1 RNA <50 copies/mL and <400 copies/mL at weeks 24 and 48; change from baseline in CD4+ cell count.

-

-

Safety Assessments: Monitoring of adverse events, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis) throughout the study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elvitegravir - Wikipedia [en.wikipedia.org]

- 4. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor Elvitegravir (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]

- 8. Activity of elvitegravir, a once-daily integrase inhibitor, against resistant HIV Type 1: results of a phase 2, randomized, controlled, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomized, phase 2 evaluation of two single-tablet regimens elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate versus efavirenz/emtricitabine/tenofovir disoproxil fumarate for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

Introduction

Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical component for viral replication.[1] Its pharmacokinetic profile is characterized by low aqueous solubility and extensive first-pass metabolism, necessitating co-administration with a pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma concentrations with once-daily dosing.[2][3] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Elvitegravir from various clinical studies, including in healthy volunteers and HIV-infected patients, with and without pharmacokinetic boosters.

Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers

| Parameter | Elvitegravir (Unboosted) | Elvitegravir/Ritonavir (50 mg/100 mg) | Reference(s) |

| Dose | 200 mg, 400 mg, 800 mg | 50 mg | [4] |

| Cmax (ng/mL) | Dose-dependent | - | [4] |

| Tmax (hr) | ~3-4 | - | [4] |

| AUC (ng·h/mL) | Dose-dependent | - | [4] |

| Half-life (t½) (hr) | ~3 | ~9 | [4] |

Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults

| Parameter | Elvitegravir/Cobicistat (150/150 mg) | Elvitegravir/Ritonavir (150/100 mg) | Elvitegravir/Ritonavir (85 mg/100 mg) + Atazanavir/Ritonavir | Reference(s) |

| Population | Treatment-Naïve | Treatment-Experienced | Treatment-Experienced | [1][5] |

| Cmax (ng/mL) | - | - | Similar to EVG 150 mg | [6] |

| AUCτ (ng·h/mL) | - | - | Similar to EVG 150 mg | [6] |

| Cτ (ng/mL) | - | >10-fold in vitro IC95 | Modest 10% decrease | [6] |

| Half-life (t½) (hr) | - | 8.7 - 13.7 | - | [1] |

Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)

| Meal Type | % Increase in Cmax | % Increase in AUC | Reference(s) |

| Light Meal (~373 kcal, 20% fat) | 22% | 36% | [3] |

| High-Fat Meal (~800 kcal, 50% fat) | 56% | 91% | [3] |

Table 4: Elvitegravir Protein Binding and Distribution

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | 98-99% | [1][5] |

| Free Fraction (Normal Hepatic Function) | 1.15% (± 0.14%) | [5] |

| Free Fraction (Moderate Hepatic Impairment) | 1.22% (± 0.23%) | [5] |

Experimental Protocols

This section outlines the methodologies employed in key experiments to determine the pharmacokinetic properties of Elvitegravir.

Bioavailability and Pharmacokinetic Studies

Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in combination with a pharmacokinetic enhancer.

Methodology:

-

Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized, crossover, or parallel-group studies.[7][8]

-

Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naïve or treatment-experienced) are recruited.[9][10] Key inclusion criteria for clinical trials in HIV patients often include a plasma HIV-1 RNA level of ≥1,000 copies/mL and a CD4+ cell count >100 cells/µL for treatment-naive patients.[11] Exclusion criteria commonly include pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications.[11]

-

Drug Administration: Elvitegravir is administered orally, with or without food, as a single agent or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[8]

-

Bioanalytical Method: Plasma concentrations of Elvitegravir and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and clearance (CL/F).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of Elvitegravir.

Methodology:

-

Enzyme Sources: Human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs) (specifically UGT1A1/3) are used.

-

Incubation: Elvitegravir is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Reaction Phenotyping: To confirm the specific enzymes involved, selective chemical inhibitors or antibodies against specific CYP or UGT isoforms are used.

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP3A4.

-

Probe Substrate: A known CYP3A4 substrate with a well-characterized metabolic pathway, such as midazolam, is used.[2][12][13]

-

Incubation: The enzyme source is pre-incubated with varying concentrations of Elvitegravir before the addition of the probe substrate and cofactors.

-

Data Analysis: The rate of metabolite formation from the probe substrate is measured in the presence and absence of Elvitegravir. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

UGT1A1 Glucuronidation Assay

Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegravir.

Methodology:

-

Enzyme Source: Recombinant human UGT1A1 or human liver microsomes.

-

Probe Substrate: A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as a positive control.[14][15]

-

Incubation: Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.

-

Data Analysis: The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-MS/MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of Elvitegravir.

Caption: Metabolic pathway of Elvitegravir.

Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly influenced by food. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to support further research and development in the field of antiretroviral therapy.

References

- 1. A Randomized, Open-Label Trial to Evaluate Switching to Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide Plus Darunavir in Treatment-Experienced HIV-1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-formulated elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate versus ritonavir-boosted atazanavir plus co-formulated emtricitabine and tenofovir disoproxil fumarate for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hivforumdc.nonprofitsoapbox.com [hivforumdc.nonprofitsoapbox.com]

- 5. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Pharmacokinetics, Safety, and Efficacy of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate Single Tablet Regimen (STR) in Adolescents | Clinical Research Trial Listing [centerwatch.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

Elvitegravir's Binding Affinity to HIV-1 Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) integral to modern antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its therapeutic efficacy is fundamentally linked to its high binding affinity and specificity for the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[4][5] This technical guide provides a comprehensive analysis of the binding affinity of Elvitegravir to HIV-1 integrase, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action

Elvitegravir targets the catalytic core domain of HIV-1 integrase, specifically inhibiting the strand transfer step of viral DNA integration into the host cell's genome.[2][6][7] This inhibition is achieved through the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, a process mediated by a key pharmacophore in Elvitegravir's structure.[7][8] By binding to the integrase-viral DNA complex, Elvitegravir prevents the subsequent interaction with host DNA, thereby halting the integration process and viral replication.[5][9]

Quantitative Binding and Activity Data

The binding affinity and inhibitory activity of Elvitegravir against HIV-1 integrase have been quantified using various in vitro and cell-based assays. The following tables summarize key parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), the dissociation half-life (t½), and the off-rate constant (k_off). While direct equilibrium dissociation constants (Kd) or inhibition constants (Ki) for the Elvitegravir-integrase interaction are not extensively reported in the reviewed literature, the dissociation kinetics provide a robust measure of the stability of the binding.

| Parameter | Value | Virus Strain/Condition | Reference |

| IC50 | 0.7 nM | HIV-1 IIIB (in vitro) | [6] |

| 1.5 nM | HIV-2 ROD (in vitro) | [6] | |

| 2.1 nM | HIV-2 (pseudovirions) | [10] | |

| EC50 | 54 nM | Strand Transfer Inhibition (in vitro) | [6] |

| 0.3 - 0.9 nM | Clinical Isolates (integrase-naïve) | [10] | |

| Dissociation Half-life (t½) | 2.7 hours | Wild-Type IN-DNA Complex (37°C) | [11][12] |

| 3.3 hours | Wild-Type IN-DNA Complex | [13] | |

| Off-rate (k_off) | 71 x 10⁻⁶ s⁻¹ | Wild-Type IN-DNA Complex | [11][12] |

Table 1: In Vitro Binding and Antiviral Activity of Elvitegravir against Wild-Type HIV-1/2. This table summarizes the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), dissociation half-life (t½), and off-rate constant (k_off) of Elvitegravir against wild-type HIV-1 and HIV-2 integrase.

The emergence of drug resistance mutations in the integrase gene can significantly impact the binding affinity and antiviral efficacy of Elvitegravir.

| Integrase Mutation | Fold Change in Elvitegravir Susceptibility | Reference |

| T66I | 10 | [14] |

| E92Q | 26-33 | [6][14] |

| T97A | 2 | [14] |

| S147G | 4 | [14] |

| Q148R | 92 | [14] |

| N155H | 30 | [14] |

Table 2: Impact of Resistance-Associated Mutations on Elvitegravir Susceptibility. This table illustrates the fold change in susceptibility to Elvitegravir conferred by common resistance-associated mutations in the HIV-1 integrase enzyme.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing a pre-processed viral DNA substrate (oligonucleotide mimicking the 3'-processed viral DNA end), a target DNA substrate (representing host DNA), and purified recombinant HIV-1 integrase is prepared.

-

Inhibitor Addition: Varying concentrations of Elvitegravir (or other test compounds) are added to the reaction mixture. A control reaction without any inhibitor is also included.

-

Incubation: The reaction is initiated by the addition of a divalent cation (typically Mg²⁺ or Mn²⁺) and incubated at 37°C to allow for the strand transfer reaction to occur.

-

Quenching and Product Separation: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The reaction products (strand transfer products) are then separated from the substrates using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The DNA bands on the gel are visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA) and quantified.

-

Data Analysis: The percentage of inhibition at each Elvitegravir concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture and Infection: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) is cultured and infected with a known amount of HIV-1 virus stock in the presence of varying concentrations of Elvitegravir. Controls include a no-drug control (virus only) and a no-virus control (cells only).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication at each Elvitegravir concentration is calculated compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Elvitegravir's Mechanism of Action

Caption: Elvitegravir inhibits the integration of viral DNA into the host genome.

Experimental Workflow for In Vitro Strand Transfer Assay

Caption: Workflow for determining Elvitegravir's IC50 in a strand transfer assay.

Conclusion

Elvitegravir demonstrates potent inhibition of HIV-1 integrase, characterized by a stable binding to the integrase-DNA complex as evidenced by its long dissociation half-life. This high affinity translates to low nanomolar antiviral activity in cell-based assays. The development of resistance-associated mutations can, however, significantly reduce its efficacy, highlighting the ongoing need for monitoring and the development of next-generation inhibitors. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat HIV-1.

References

- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elvitegravir: a once-daily inhibitor of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elvitegravir - Wikipedia [en.wikipedia.org]

- 5. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]

- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural basis for Elvitegravir inhibition of HIV-1 integrase

An In-depth Technical Guide on the Structural Basis for Elvitegravir Inhibition of HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step for viral replication.[1][2] This makes it a prime target for antiretroviral therapy. Elvitegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of HIV-1 infection.[3][4] This guide provides a detailed examination of the structural and molecular basis of Elvitegravir's inhibitory action on HIV-1 integrase.

Mechanism of Action of Elvitegravir

Elvitegravir functions by inhibiting the strand transfer step of HIV-1 integration.[5] The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core domain of the integrase enzyme.[4] This action is mediated by a key pharmacophore in Elvitegravir's structure. By binding to these essential metallic cofactors, Elvitegravir effectively blocks the catalytic activity of the enzyme, preventing the covalent insertion of the viral DNA into the host chromosome.[6][7] This ultimately halts the viral replication cycle.[3]

Structural Basis of Elvitegravir-Integrase Interaction

The high affinity and specificity of Elvitegravir are attributed to its distinct chemical structure, which is based on a 4-quinolone-3-carboxylic acid core.[4] X-ray crystallography and molecular docking studies have elucidated the key interactions between Elvitegravir and the HIV-1 integrase active site.

The inhibitor binds at the interface of the integrase enzyme and the viral DNA.[6] The binding pocket is primarily composed of residues from the catalytic core domain. Key interactions include:

-

Metal Chelation: The β-hydroxy-α-keto acid moiety of Elvitegravir directly coordinates with the two Mg²⁺ ions in the active site.[4]

-

Hydrogen Bonding: Elvitegravir forms hydrogen bonds with the main chain and side chains of several key amino acid residues, including Thr125, His171, and Lys173.[8]

-

Hydrophobic Interactions: The halobenzyl group of Elvitegravir occupies a hydrophobic pocket, displacing the 3'-terminal adenosine of the viral DNA, which is crucial for the strand transfer reaction.[7]

Mutations in the amino acids that form this binding pocket, such as E92Q, can lead to a significant reduction in Elvitegravir's susceptibility.[6]

Quantitative Data on Elvitegravir Inhibition

The potency of Elvitegravir has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay/Condition | Reference |

| IC₅₀ | 0.7 - 1.5 nM | In vitro antiviral activity against various HIV-1 and HIV-2 strains | [6] |

| IC₅₀ | 0.04 - 0.6 ng/mL | Against clinical isolates of HIV-1 | [9] |

| EC₅₀ | 54 nM | In vitro inhibition of the integrase strand transfer reaction | [6] |

| EC₅₀ | 0.9 nM | In an antiviral assay | [10] |

| EC₅₀ | 14 ng/mL | Emax relationship with the change in plasma HIV-RNA | [9] |

| IC₉₅ | 45 ng/mL | Protein binding-adjusted | [9][11] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction between Elvitegravir and HIV-1 integrase.

HIV-1 Integrase Expression and Purification

-

Gene Cloning: The gene encoding for HIV-1 integrase is cloned into an expression vector, often with a polyhistidine tag to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Cell Lysis: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing detergents and protease inhibitors.

-

Purification: The soluble fraction containing the integrase is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to obtain a highly pure and active enzyme.

Integrase Strand Transfer Inhibition Assay

-

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction mixture with purified HIV-1 integrase, a processed viral DNA substrate, and varying concentrations of Elvitegravir.

-

Reaction Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate and Mg²⁺ ions.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The products of the strand transfer reaction are detected and quantified. This can be achieved through various methods, including gel electrophoresis with radiolabeled DNA or fluorescence-based assays.

-

Data Analysis: The concentration of Elvitegravir that inhibits 50% of the strand transfer activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

X-ray Crystallography of the Integrase-Elvitegravir Complex

-

Complex Formation: Purified HIV-1 integrase is incubated with the viral DNA substrate and Elvitegravir to form a stable complex.

-

Crystallization: The complex is subjected to extensive crystallization screening under various conditions of pH, precipitant, and temperature to obtain diffraction-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination: The three-dimensional structure of the complex is determined using molecular replacement or other phasing methods, followed by model building and refinement to yield a high-resolution atomic model of Elvitegravir bound to the integrase active site.

References

- 1. Structure-based predictors of resistance to the HIV-1 integrase inhibitor Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examining structural analogs of elvitegravir as potential inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]